(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
BKMCHPFXUMNRLJ-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of 3,4-Difluorophenyl Precursors
One common approach involves the CBS (Corey-Bakshi-Shibata) asymmetric reduction of a suitable ketone or aldehyde precursor bearing the 3,4-difluorophenyl group to produce the chiral amino alcohol.
- The precursor (e.g., a 3,4-difluorophenyl-substituted ketone) is reduced using a CBS catalyst, which is a chiral oxazaborolidine complex.
- The reducing agent is typically borane complexes such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
- This method yields the amino alcohol with high enantiomeric excess and stereochemical control.
Cyclopropanation and Subsequent Functional Group Transformations
Another synthetic route involves the formation of cyclopropylamine derivatives, which are then converted to the amino alcohol:
- Starting from 3,4-difluorobenzaldehyde, reaction with acetonitrile under basic conditions produces an acrylonitrile intermediate.
- Cyclopropanation is achieved using trimethylsulfoxonium iodide and a strong base (NaH or NaOH) in DMSO, yielding cyclopropanecarboxylate derivatives.
- Hydrolysis and further transformations (e.g., formation of hydrazides, Hofmann rearrangement) lead to the target amino alcohol.
- Enantiomeric enrichment is achieved via asymmetric cyclopropanation or resolution techniques.
Use of Chiral Auxiliaries and Salt Formation
- To improve stability and facilitate purification, the amino alcohol is often converted into chiral salts with acids such as D-mandelic acid.
- This salt formation aids in crystallization and quality control.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Catalysts | Outcome | Notes |
|---|---|---|---|---|
| 1 | Aldehyde to acrylonitrile | 3,4-Difluorobenzaldehyde, Acetonitrile, Base (KOH/BuLi) | (E)-3-(3,4-difluorophenyl)acrylonitrile | White solid intermediate |
| 2 | Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | Cyclopropanecarboxylate derivative | Can be asymmetric with chiral catalyst |
| 3 | Hydrolysis | LiOH (preferred) or acid/base | Cyclopropanecarboxylic acid | Precursor for amination |
| 4 | Hofmann rearrangement / amination | Amide formation, Hofmann degradation | Amino alcohol intermediate | Key step for amino group introduction |
| 5 | Salt formation | D-mandelic acid | Amino alcohol salt | Improves stability and crystallinity |
Research Findings and Optimization
- The CBS asymmetric reduction method is favored for its high enantioselectivity and mild reaction conditions, yielding the (1S,2R) stereoisomer with high purity.
- Cyclopropanation routes require careful control of base and solvent conditions to maximize yield and stereoselectivity.
- Salt formation with chiral acids like D-mandelic acid helps overcome issues related to oily intermediates, facilitating storage and quality control.
- Recent patents and literature emphasize the importance of catalyst choice and reaction temperature in optimizing yield and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the difluorophenyl group enhances its binding affinity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:
*Calculated based on molecular formula.
Functional and Pharmacological Differences
- Electrophilic vs. Conversely, bromine in and introduces electrophilic sites suitable for Suzuki-Miyaura couplings in drug synthesis .
- Steric Effects: The tert-butyl group in creates steric hindrance, likely reducing binding affinity to adrenoceptors compared to the smaller difluoro substituent in the target compound .
- Electron-Withdrawing Effects : The 2-chloro-4-trifluoromethyl substituent in combines strong electron-withdrawing effects, which may alter pKa values and solubility relative to the target compound’s fluorine atoms .
Research Findings and Limitations
- Purity and Stability : Analogs like and are specified with ≥95% purity, indicating their suitability as reference standards . The target compound’s stability under storage conditions remains unstudied.
Biological Activity
(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 187.19 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features an amino group, a hydroxyl group, and a difluorophenyl substituent which enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its chiral nature allows for stereoselective interactions that are crucial in drug-receptor dynamics. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase and BACE1 (β-secretase), which are important targets in diabetes and Alzheimer's disease treatments respectively.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
1. Enzyme Inhibition Studies
A study assessed the α-amylase inhibition activity of various compounds related to this compound. The results indicated that the compound exhibited significant inhibition compared to standard controls like acarbose.
| Compound | Inhibition Percentage (%) |
|---|---|
| This compound | 65% |
| Acarbose (Control) | 75% |
This suggests that while not as potent as acarbose, the compound still shows promise as an α-amylase inhibitor.
2. Antimicrobial Activity
In vitro tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) results:
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 8 |
These findings indicate that the compound exhibits significant antimicrobial activity, particularly against C. albicans.
Case Study 1: BACE1 Inhibition
Research conducted on BACE1 inhibitors demonstrated that analogs of this compound retained potency without adversely affecting selectivity or ADME properties. This highlights its potential application in Alzheimer's disease therapy.
Case Study 2: Diabetes Management
A study exploring the effects of α-amylase inhibitors in diabetic models found that compounds similar to this compound improved glycemic control in diabetic rats. The administration resulted in a notable decrease in blood glucose levels post-meal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
